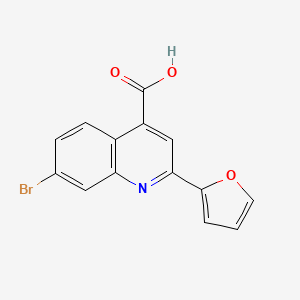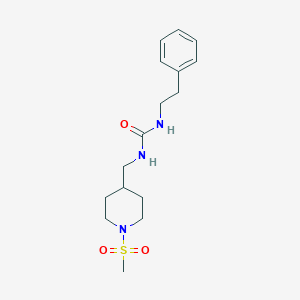
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea, also known as ML327, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases.
Applications De Recherche Scientifique
Heterocyclic Chemistry and Isoquinoline Alkaloids
Isoquinoline derivatives, including those similar to the query compound, play a crucial role in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry for their bioactive properties. The synthesis of isoquinoline and its derivatives often involves complex reactions with various reagents, offering insights into the construction of pharmacologically relevant structures. For example, the work by Barnard and Elvidge (1983) on heterocyclic imines and amines demonstrates the versatility of isoquinoline derivatives in synthesizing complex heterocyclic structures, which could be foundational for developing new therapeutics (Barnard & Elvidge, 1983).
Synthetic Methodologies for Isoquinoline Alkaloids
Research on the synthetic methodologies for constructing the isoquinoline skeleton sheds light on the broader applicability of compounds with similar structures to the one . Mujde et al. (2011) introduced a novel approach for preparing 3,4-dihydroisoquinolin-1(2H)-one derivatives, highlighting the synthetic versatility of isoquinoline frameworks in accessing various biologically active molecules (Mujde, Özcan, & Balcı, 2011).
Enzymatic Synthesis and Derivatization
The enzymatic synthesis and derivatization of isoquinoline derivatives also represent a significant area of interest, indicating the potential for biocatalytic approaches in modifying compounds with complex structures for enhanced activity or selectivity. Wu et al. (2020) reported on the asymmetric synthesis of a key dextromethorphan intermediate, demonstrating the power of biocatalysis in achieving high enantioselectivity and yield for compounds within this chemical space (Wu et al., 2020).
Application in Drug Discovery
The application of urea and isoquinoline derivatives in drug discovery, particularly as enzyme inhibitors or receptor antagonists, underscores the importance of these compounds in therapeutic development. The synthesis and biological evaluation of isoquinoline urea analogues as antagonists for the human adenosine A(3) receptor by van Muijlwijk-Koezen et al. (2000) exemplify how modifications to the isoquinoline backbone can influence receptor binding and activity, offering pathways for the design of new drugs (van Muijlwijk-Koezen et al., 2000).
Propriétés
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-27-21-10-8-18(9-11-21)16-24-22(26)23-13-4-5-14-25-15-12-19-6-2-3-7-20(19)17-25/h2-3,6-11H,12-17H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYPFVQUPMSJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2681700.png)

![6-(Naphthalen-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2681703.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]ethanol](/img/structure/B2681706.png)
![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2681708.png)
![6-Methyl-2-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2681709.png)

![5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2681713.png)



![[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2681718.png)
